REACTION_CXSMILES
|
[N:1]1([S:11]([C:14]2[CH:22]=[CH:21][C:17]([C:18](O)=[O:19])=[CH:16][CH:15]=2)(=[O:13])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[F:23][C:24]1[CH:33]=[CH:32][C:27]2[N:28]=[C:29]([NH2:31])[S:30][C:26]=2[CH:25]=1>>[N:1]1([S:11]([C:14]2[CH:15]=[CH:16][C:17]([C:18]([NH:31][C:29]3[S:30][C:26]4[CH:25]=[C:24]([F:23])[CH:33]=[CH:32][C:27]=4[N:28]=3)=[O:19])=[CH:21][CH:22]=2)(=[O:12])=[O:13])[C:2]2[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:8][CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
N1(CCCC2=CC=CC=C12)S(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
41 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(N=C(S2)N)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
eluting with 0-40% EtOAc in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC2=CC=CC=C12)S(=O)(=O)C1=CC=C(C(=O)NC=2SC3=C(N2)C=CC(=C3)F)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |